molecular formula C20H25N5O4 B2542959 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-58-9

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide

カタログ番号: B2542959
CAS番号: 1021066-58-9
分子量: 399.451
InChIキー: SCTBRKYKNFXJTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a pivalamide-linked ethoxy chain at position 4. The pivalamide moiety enhances metabolic stability, while the 3,4-dimethoxyphenyl group may contribute to hydrophobic interactions with binding pockets, a feature common in kinase inhibitors and receptor modulators .

特性

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-20(2,3)19(26)21-10-11-29-17-9-8-16-22-23-18(25(16)24-17)13-6-7-14(27-4)15(12-13)28-5/h6-9,12H,10-11H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTBRKYKNFXJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

類似化合物との比較

(a) Sulfonamide Derivatives

Compounds such as N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} () share the triazolo-pyridazine core but differ in substituents. These sulfonamides exhibit binding to PEF(S) via displacement of TNS, a fluorescent probe for allosteric sites. However, the target compound’s pivalamide group may confer superior metabolic resistance compared to sulfonamide-linked derivatives, which are prone to hydrolysis .

(b) Pyridazine-Based Analogues

Compounds like (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid () replace the triazolo-pyridazine with pyridazine rings. These derivatives show higher melting points (e.g., 253–255°C for triazolo-pyridazine vs. 187–189°C for pyridazine), suggesting enhanced crystallinity and stability in the triazolo series .

(c) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

C1632 () features a methyl-substituted triazolo-pyridazine core and a phenylacetamide side chain. While both C1632 and the target compound share affinity for kinase-related targets, the latter’s 3,4-dimethoxyphenyl group may improve solubility and membrane permeability due to increased polarity .

(d) Piperazine- and Morpholine-Substituted Derivatives

Compounds such as N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () incorporate basic nitrogen-containing groups. These substitutions enhance water solubility but may introduce off-target interactions with neurotransmitter receptors, a risk mitigated in the target compound by its neutral pivalamide group .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Melting Point (°C) Solubility ADME-Tox Profile
Target Compound 3,4-Dimethoxyphenyl, pivalamide Not reported Moderate (logP ~3.5) Low PAINs liabilities
Sulfonamide 1–5 () Sulfonamide, alkoxyethoxy 180–220 Low (logP ~4.2) Hydrolysis-prone
(E)-4b () Benzoylamino, dimethylpyrazole 253–255 Poor High crystallinity
C1632 () Methyl, phenylacetamide Not reported Moderate Potential CYP inhibition
Piperazine Derivative 15 () 4-Methylpiperazine 192–194 High CNS off-target risks

準備方法

Hydrazine Intermediate Preparation

The synthesis begins with 6-chloropyridazin-3(2H)-one, which is treated with hydrazine hydrate in ethanol under reflux to yield 6-hydrazinylpyridazin-3(2H)-one. This intermediate is critical for subsequent cyclization.

Cyclocondensation with Carbonyl Components

Cyclization of 6-hydrazinylpyridazin-3(2H)-one with ethyl orthoacetate in the presence of catalytic acetic acid under reflux forms the triazolo[4,3-b]pyridazine core. Substituting ethyl orthoacetate with 3,4-dimethoxybenzoyl chloride introduces the aryl group at position 3. This step proceeds via initial acylation followed by intramolecular cyclodehydration.

Reaction Conditions

  • Solvent: Ethanol or toluene
  • Temperature: 80–100°C (reflux)
  • Catalyst: Acetic acid (5 mol%)
  • Yield: 70–85%

Installation of the Ethoxyethyl-Pivalamide Side Chain

Nucleophilic Substitution at Position 6

The 6-chloro intermediate undergoes nucleophilic displacement with 2-aminoethanol in dimethylformamide (DMF) at 60°C, yielding 6-(2-hydroxyethoxy)triazolopyridazine. Subsequent protection of the amine with pivaloyl chloride in dichloromethane (DCM) with triethylamine as a base furnishes the pivalamide group.

Optimization Notes

  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 12–18 hours
  • Yield: 65–78%

Mitsunobu Reaction for Ether Formation

For improved efficiency, the Mitsunobu reaction couples 6-hydroxytriazolopyridazine with 2-(pivalamido)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh conditions and enhances stereochemical control.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.58–7.12 (m, 3H, aryl-H), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.21 (s, 9H, pivaloyl).
  • HRMS : m/z calculated for C₂₄H₂₈N₅O₅ [M+H]⁺: 466.2089; found: 466.2092.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates confirms the triazolo[4,3-b]pyridazine framework. Key bond lengths (C–N: 1.34 Å, C–O: 1.43 Å) align with reported structures.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 85 98 Short step count
Suzuki Coupling 90 99 Regioselective aryl introduction
Mitsunobu Reaction 78 97 Mild conditions, stereoselectivity

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation oftriazolo[1,5-a]pyridazine isomers is minimized using bulky orthoesters (e.g., ethyl orthoacetate) and low-temperature cyclization.
  • Side Reactions during Alkylation : Over-alkylation at position 6 is suppressed by employing a large excess of 2-aminoethanol (3.0 equiv) and controlled heating.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。